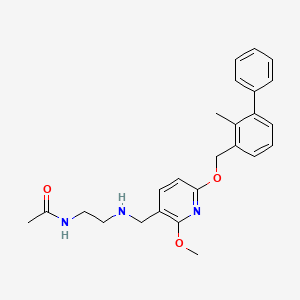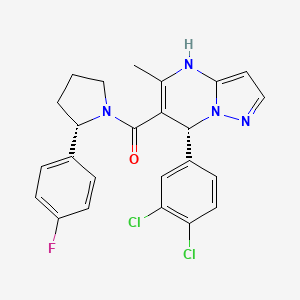
Bmx-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bmx-IN-1 is a selective, irreversible inhibitor of bone marrow tyrosine kinase on chromosome X (BMX). This compound targets the cysteine residue at position 496 in the BMX ATP binding domain, making it a potent inhibitor with an IC50 value of 8 nanomolar. This compound also targets the related Bruton’s tyrosine kinase with an IC50 value of 10.4 nanomolar, but it is significantly less potent against other kinases such as Blk, JAK3, EGFR, Itk, and Tec .
科学研究应用
Bmx-IN-1 has several scientific research applications, including:
Cancer research: this compound is used to study the role of BMX in cancer, particularly in prostate cancer.
Inflammation research: This compound is used to investigate the role of BMX in inflammation and its potential as a therapeutic target for inflammatory diseases.
Kinase signaling studies: This compound is employed in studies to understand the signaling pathways regulated by BMX and related kinases, providing insights into their biological functions and potential therapeutic applications.
作用机制
Target of Action
Bmx-IN-1 is a selective, irreversible inhibitor of the bone marrow tyrosine kinase on chromosome X (BMX) that targets Cys496 in the BMX ATP binding domain . BMX is a member of the Tec family of non-receptor tyrosine kinases, which play critical roles in the biology of lymphocytes and other cell lineages derived from the bone marrow . BMX is primarily expressed in arterial endothelial cells and myeloid hematopoietic cells . It has been reported to participate in tumor growth .
Mode of Action
This compound interacts with its target, BMX, by binding to the Cys496 in the ATP binding domain of BMX . This interaction inhibits the kinase activity of BMX, thereby suppressing its function . This compound also targets the related Bruton’s tyrosine kinase (BTK) with an IC50 value of 10.4 nM, but is more than 47-656-fold less potent against Blk, JAK3, EGFR, Itk, or Tec activity .
Biochemical Pathways
BMX has been implicated in various pathophysiological processes, including the regulation of ischemia-mediated arterial generation and lymphangiogenesis . It is also involved in the PI3K/AKT/mTOR and STAT3 signaling pathways . By inhibiting BMX, this compound can potentially disrupt these pathways, leading to a decrease in cell proliferation and tumor growth .
Pharmacokinetics
It’s known that this compound is a potent inhibitor with an ic50 of 8 nm for bmx , suggesting that it has a high binding affinity and could potentially have good bioavailability
Result of Action
By inhibiting BMX, this compound can significantly decrease cell proliferation . For instance, in prostate cancer cell lines, low doses of this compound treatment inhibited the proliferation of Tel-BMX-transformed Ba/F3 cells . Moreover, this compound can induce cell cycle arrest at the G0/G1 phase and promote apoptosis in certain cell lines .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the expression of BMX, the target of this compound, can vary depending on the type of cells and tissues . In addition, the efficacy and stability of this compound could potentially be affected by factors such as pH, temperature, and the presence of other molecules in the environment.
生化分析
Biochemical Properties
Bmx-IN-1 plays a significant role in biochemical reactions. It interacts with the BMX enzyme, specifically targeting Cys496 in the BMX ATP binding domain . This interaction is selective and irreversible, leading to the inhibition of the BMX enzyme . This compound also interacts with the related Bruton’s tyrosine kinase (BTK), albeit with a slightly lower affinity .
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the BMX enzyme, which plays a role in cell differentiation, motility, and survival . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, in prostate cancer cells, this compound has been found to suppress cell growth .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the BMX ATP binding domain at Cys496 . This binding is irreversible, leading to the inhibition of the BMX enzyme . The inhibited BMX enzyme is then unable to participate in its usual signaling pathways, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound continues to exert its inhibitory effects on the BMX enzyme
Metabolic Pathways
This compound is involved in the metabolic pathway of the BMX enzyme. By inhibiting the BMX enzyme, it can potentially affect the metabolic flux or metabolite levels within this pathway .
准备方法
Bmx-IN-1 is synthesized through a series of chemical reactions that involve the introduction of an electrophilic acrylamide moiety targeting the cysteine residue at position 496. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of this compound is formed by reacting appropriate starting materials under controlled conditions to yield the desired intermediate.
Introduction of functional groups: Functional groups such as the acrylamide moiety are introduced through subsequent reactions, often involving nucleophilic substitution or addition reactions.
Purification and characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry to confirm its structure and purity.
化学反应分析
Bmx-IN-1 undergoes several types of chemical reactions, including:
Covalent binding: this compound forms a covalent bond with the cysteine residue at position 496 in the BMX ATP binding domain.
Inhibition of kinase activity: This compound inhibits the kinase activity of BMX and related kinases by preventing ATP binding and subsequent phosphorylation events.
Selectivity profiling: This compound shows high selectivity for BMX and Bruton’s tyrosine kinase, with significantly lower potency against other kinases.
相似化合物的比较
属性
IUPAC Name |
N-[5-[9-[4-(methanesulfonamido)phenyl]-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2-methylphenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N4O4S/c1-4-27(34)31-26-16-23(12-5-18(26)2)33-28(35)14-9-21-17-30-25-13-8-20(15-24(25)29(21)33)19-6-10-22(11-7-19)32-38(3,36)37/h4-17,32H,1H2,2-3H3,(H,31,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMJNHNUOVADRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C=CC3=CN=C4C=CC(=CC4=C32)C5=CC=C(C=C5)NS(=O)(=O)C)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3S,4R)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-2,2-dimethyl-6-piperidin-1-ylsulfonyl-3,4-dihydrochromen-3-ol;hydrochloride](/img/structure/B606220.png)








![[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid](/img/structure/B606240.png)
![5-Chloro-1-(1-cyclopropylethyl)-3-[2,6-dichloro-4-(trifluoromethyl)anilino]pyrazin-2-one](/img/structure/B606241.png)

